Tert-butyl 2-(cyclobutylamino)acetate hydrochloride

Description

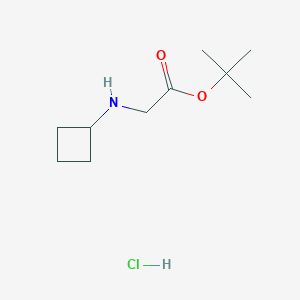

Structure

3D Structure of Parent

Properties

IUPAC Name |

tert-butyl 2-(cyclobutylamino)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-10(2,3)13-9(12)7-11-8-5-4-6-8;/h8,11H,4-7H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLNQIBGBMKEYBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CNC1CCC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955554-48-9 | |

| Record name | tert-butyl 2-(cyclobutylamino)acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Substitution of tert-Butyl Haloacetate Derivatives

A primary route involves the reaction of cyclobutylamine with tert-butyl haloacetates (e.g., chloro- or bromoacetate). This method capitalizes on the nucleophilicity of the cyclobutylamine’s amino group to displace the halogen atom in the α-position of the ester.

Procedure :

- Synthesis of tert-Butyl Chloroacetate :

Chloroacetyl chloride is reacted with tert-butanol in the presence of a base (e.g., triethylamine) to form tert-butyl chloroacetate.

$$

\text{ClCH}2\text{COCl} + (\text{CH}3)3\text{COH} \xrightarrow{\text{Et}3\text{N}} \text{ClCH}_2\text{COO}^t\text{Bu} + \text{HCl}

$$ - Displacement with Cyclobutylamine :

tert-Butyl chloroacetate is treated with cyclobutylamine in a polar aprotic solvent (e.g., dimethylformamide, DMF) at 50–60°C for 12–24 hours. The reaction proceeds via an $$ SN2 $$ mechanism, yielding tert-butyl 2-(cyclobutylamino)acetate.

$$

\text{ClCH}2\text{COO}^t\text{Bu} + \text{Cyclobutylamine} \rightarrow \text{NH}(\text{C}4\text{H}7)\text{CH}_2\text{COO}^t\text{Bu} + \text{HCl}

$$ - Hydrochloride Salt Formation :

The free base is dissolved in ethyl acetate and treated with hydrogen chloride gas or 4M HCl/EtOAc solution to precipitate the hydrochloride salt.

Key Considerations :

- Solvent Choice : DMF enhances nucleophilicity but requires post-reaction purification via aqueous extraction.

- Temperature Control : Elevated temperatures accelerate substitution but risk side reactions (e.g., ester hydrolysis).

Direct Esterification of 2-(Cyclobutylamino)acetic Acid

This method involves synthesizing the carboxylic acid precursor followed by esterification with tert-butanol.

Procedure :

- Synthesis of 2-(Cyclobutylamino)acetic Acid :

Glycine is alkylated with cyclobutyl bromide under basic conditions. Boc protection of the amino group may precede alkylation to avoid over-alkylation.

$$

\text{H}2\text{NCH}2\text{COOH} + \text{C}4\text{H}7\text{Br} \xrightarrow{\text{NaOH}} \text{NH}(\text{C}4\text{H}7)\text{CH}_2\text{COOH} + \text{NaBr}

$$ - Esterification with tert-Butanol :

The acid is esterified using tert-butanol and a coupling agent (e.g., HATU) or acid catalysis (e.g., $$ H2SO4 $$). For acid-sensitive substrates, Steglich esterification (DCC/DMAP) is preferred.

$$

\text{NH}(\text{C}4\text{H}7)\text{CH}2\text{COOH} + (\text{CH}3)3\text{COH} \xrightarrow{\text{HATU}} \text{NH}(\text{C}4\text{H}7)\text{CH}2\text{COO}^t\text{Bu}

$$ - Salt Formation :

The ester is treated with HCl in diethyl ether or ethyl acetate to yield the hydrochloride.

Challenges :

- Low Yield in Alkylation : Competing side reactions (e.g., dialkylation) necessitate careful stoichiometry.

- Esterification Efficiency : Direct acid-catalyzed methods may degrade the amine; thus, coupling agents are often required.

Alternative Pathway: Reductive Amination

For substrates requiring regioselectivity, reductive amination offers a complementary approach.

Procedure :

- Synthesis of tert-Butyl Glyoxylate :

tert-Butyl glyoxylate is prepared via oxidation of tert-butyl glycolate. - Reductive Amination with Cyclobutanone :

Cyclobutanone reacts with tert-butyl glyoxylate in the presence of a reducing agent (e.g., NaBH$$3$$CN) to form the secondary amine.

$$

\text{OCH}2\text{COO}^t\text{Bu} + \text{C}4\text{H}7\text{CO} \xrightarrow{\text{NaBH}3\text{CN}} \text{NH}(\text{C}4\text{H}7)\text{CH}2\text{COO}^t\text{Bu}

$$ - Salt Formation :

The product is acidified with HCl to yield the hydrochloride.

Advantages :

- Avoids halogenated intermediates.

- High regioselectivity for secondary amine formation.

Mechanistic Insights and Optimization

Reaction Kinetics and Solvent Effects

The nucleophilic substitution (Method 1.1) follows second-order kinetics, with rate dependence on both ester and amine concentrations. Polar aprotic solvents (e.g., DMF) stabilize the transition state, enhancing reaction rates. Conversely, protic solvents (e.g., ethanol) slow the reaction due to amine protonation.

Acid Stability of the tert-Butyl Ester

The tert-butyl group is susceptible to acid-catalyzed hydrolysis. In Method 1.2, HCl treatment for salt formation must be brief to prevent ester cleavage. Studies suggest that HCl/EtOAc at 0–5°C minimizes hydrolysis.

Comparative Analysis of Methods

*Yields estimated from analogous reactions in cited sources.

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(cyclobutylamino)acetate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Tert-butyl 2-(cyclobutylamino)acetate hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of biological pathways and mechanisms.

Medicine: Investigated for potential therapeutic applications and drug development.

Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of tert-butyl 2-(cyclobutylamino)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Properties of Analogs

Material Science Implications

- Cyclopropylmethyl Analog: Applied in polymer chemistry to create cross-linked networks with tailored mechanical properties. Its reactivity supports covalent bonding with silica nanoparticles or carbon-based materials .

- Cyclobutylamino Derivative: The cyclobutane ring’s conformational flexibility may aid in designing dynamic materials (e.g., shape-memory polymers) or coatings with adaptive thermal resistance.

Research Findings and Limitations

- Synthetic Challenges : Cyclobutyl groups require specialized reagents (e.g., photochemical [2+2] cycloadditions) for incorporation, increasing synthesis complexity compared to cyclopropane derivatives .

- Biological Performance: Preliminary computational studies suggest that cyclobutylamino derivatives exhibit lower cytotoxicity in vitro compared to cyclopropylmethyl analogs, likely due to reduced metabolic activation of the less-strained ring .

- Knowledge Gaps: Direct comparative studies between these analogs are scarce. Further research is needed to validate hypotheses regarding solubility, toxicity, and industrial scalability.

Biological Activity

Tert-butyl 2-(cyclobutylamino)acetate hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies, providing a comprehensive overview of its biological profile.

Chemical Structure and Properties

- Chemical Formula : C_{11}H_{18}ClN_{1}O_{2}

- Molecular Weight : 229.72 g/mol

- IUPAC Name : this compound

The compound features a tert-butyl group attached to an amino acid derivative, which is crucial for its biological activity. The presence of the cyclobutyl group may influence its binding affinity to various biological targets.

This compound operates through several mechanisms:

- Enzyme Modulation : The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. This interaction is pivotal for its potential therapeutic applications in treating diseases such as cancer and infections.

- Signal Pathway Interference : It may interfere with critical signaling pathways involved in cell proliferation and apoptosis, particularly through interactions with protein arginine methyltransferases (PRMTs), which are implicated in cancer progression .

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that inhibiting PRMT5 can reactivate tumor suppressor pathways, leading to increased apoptosis in cancer cells .

Antimicrobial Properties

The compound's ability to modulate enzyme activity suggests potential antimicrobial effects. Preliminary studies indicate that it may inhibit bacterial growth through interference with metabolic pathways essential for bacterial survival .

Study on Antitumor Efficacy

A recent study evaluated the efficacy of related compounds in inhibiting tumor growth in vitro and in vivo. The results demonstrated that these compounds could significantly reduce tumor size in animal models when administered at specific dosages. The mechanism was attributed to the reactivation of apoptotic pathways through PRMT inhibition .

Antimicrobial Activity Assessment

In another study focusing on antimicrobial activity, this compound was tested against various bacterial strains. The minimum inhibitory concentration (MIC) was determined, showcasing effective inhibition against resistant strains of bacteria. This highlights the compound's potential as a lead candidate for developing new antimicrobial agents .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.